molecular formula C10H15N3O B14856650 2-[2-(Oxolan-3-YL)pyrimidin-5-YL]ethan-1-amine

2-[2-(Oxolan-3-YL)pyrimidin-5-YL]ethan-1-amine

Cat. No.: B14856650
M. Wt: 193.25 g/mol
InChI Key: MBFHUKHRSADSDU-UHFFFAOYSA-N
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Description

2-[2-(Oxolan-3-YL)pyrimidin-5-YL]ethan-1-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with an oxolane moiety and an ethanamine chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Oxolan-3-YL)pyrimidin-5-YL]ethan-1-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.

    Substitution with Oxolane: The oxolane moiety can be introduced via a nucleophilic substitution reaction using an appropriate oxolane derivative and a halogenated pyrimidine intermediate.

    Introduction of Ethanamine Chain: The final step involves the reaction of the substituted pyrimidine with an ethanamine derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Oxolan-3-YL)pyrimidin-5-YL]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine chain or oxolane moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Reduced forms with altered oxidation states.

    Substitution: New compounds with different functional groups replacing the original moieties.

Scientific Research Applications

2-[2-(Oxolan-3-YL)pyrimidin-5-YL]ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-(Oxolan-3-YL)pyrimidin-5-YL]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Oxolan-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine: A compound with a similar structure but with a pyrrolidine ring instead of a pyrimidine ring.

    2-(Pyridin-2-yl)pyrimidine Derivatives: Compounds with a pyridine ring attached to the pyrimidine moiety, exhibiting different biological activities.

Uniqueness

2-[2-(Oxolan-3-YL)pyrimidin-5-YL]ethan-1-amine is unique due to its specific combination of the oxolane moiety and the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-[2-(oxolan-3-yl)pyrimidin-5-yl]ethanamine

InChI

InChI=1S/C10H15N3O/c11-3-1-8-5-12-10(13-6-8)9-2-4-14-7-9/h5-6,9H,1-4,7,11H2

InChI Key

MBFHUKHRSADSDU-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=NC=C(C=N2)CCN

Origin of Product

United States

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